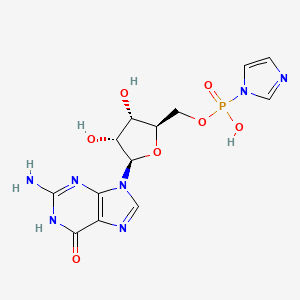

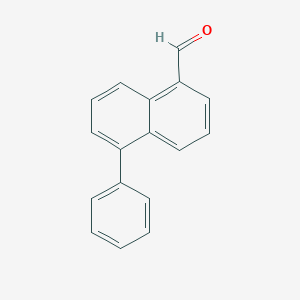

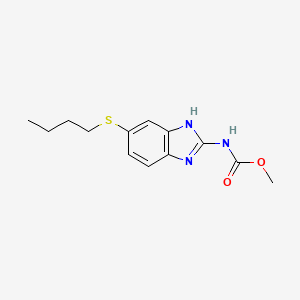

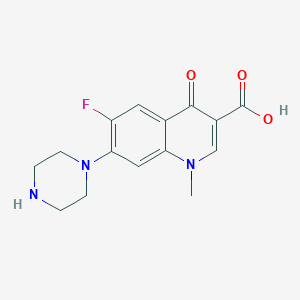

6-Fluoro-1-methyl-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid

Vue d'ensemble

Description

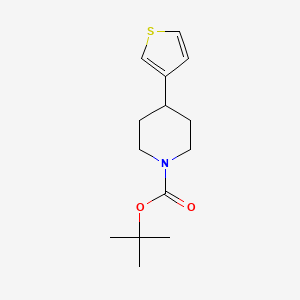

6-Fluoro-1-methyl-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H16FN3O3 and its molecular weight is 305.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fluorescent Chemosensors

Fluoroquinolone derivatives have been extensively studied for their applications as fluorescent chemosensors. These compounds, owing to their unique fluorophoric properties, are utilized in the development of highly selective and sensitive chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. This capacity for high selectivity and sensitivity makes fluoroquinolone-based chemosensors invaluable in environmental monitoring, biomedical diagnostics, and research into molecular interactions and dynamics (P. Roy, 2021).

Environmental and Health Impact Studies

Research on fluorinated alternatives to perfluoroalkyl substances (PFAS) highlights the environmental and health implications of fluorochemicals, including fluoroquinolones. Studies focus on identifying and characterizing these alternatives to assess their environmental releases, persistence, and potential exposures to biota and humans. Such research is crucial for understanding the environmental behavior of fluoroquinolones and their analogs, facilitating risk assessment and management of these chemicals (Zhanyun Wang et al., 2013).

Antibacterial Agents

Fluoroquinolones, including those structurally related to the compound , are potent antibacterial agents with a broad spectrum of activity. These compounds are crucial in the fight against Gram-positive, Gram-negative, mycobacterial organisms, and anaerobes. Their role in treating bacterial infections and their potential as bioterrorist weapons underscore the importance of fluoroquinolones in both clinical and security contexts (Adilson D da Silva et al., 2003).

Pharmacokinetic Research

Fluoroquinolones have been the subject of comparative pharmacokinetic studies, providing insights into their absorption, distribution, metabolism, and excretion. Such research helps in understanding the therapeutic profiles of these compounds, guiding the optimization of dosing regimens to enhance efficacy while minimizing adverse effects. This is especially relevant for developing more effective and safer therapeutic agents for treating complex infections (M. Neuman, 1987).

Mécanisme D'action

Target of Action

The primary target of the compound “6-Fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid” is currently unknown. This compound is an impurity present in Norfloxacin , which is a fluorinated quinolone antibacterial agent . Norfloxacin primarily targets bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Pharmacokinetics

As an impurity of Norfloxacin , its pharmacokinetic properties might be similar to those of Norfloxacin, but this needs to be confirmed by further studies.

Propriétés

IUPAC Name |

6-fluoro-1-methyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3/c1-18-8-10(15(21)22)14(20)9-6-11(16)13(7-12(9)18)19-4-2-17-3-5-19/h6-8,17H,2-5H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWWSGDZPMTGGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70459-07-3 | |

| Record name | 6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070459073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-FLUORO-1-METHYL-4-OXO-7-(PIPERAZIN-1-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXW5GUD9BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.